4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one
Description
4-[1-(6-Bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at the 6-position, linked to an azetidine ring and a piperazin-2-one moiety. This structure combines pharmacophoric elements common in kinase inhibitors and bioactive molecules, where the quinazoline scaffold is known for its role in targeting ATP-binding pockets in enzymes . The bromine substituent likely enhances electrophilic reactivity and influences binding affinity compared to non-halogenated analogs.
Properties
IUPAC Name |
4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O/c16-10-1-2-13-12(5-10)15(19-9-18-13)21-6-11(7-21)20-4-3-17-14(22)8-20/h1-2,5,9,11H,3-4,6-8H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBBDANWJMNFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
6-Bromoquinazoline is typically synthesized via cyclization of 2-amino-5-bromobenzoic acid with formamide or its equivalents. Modified procedures from azetidinone literature suggest the following optimized conditions:
| Starting Material | Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 2-Amino-5-bromobenzoic acid | Formamide, PCl₃ | 120°C | 6 h | 78% | |
| 2-Amino-5-bromobenzamide | POCl₃, DMF | 80°C | 3 h | 85% |
Mechanistic Insight : The reaction proceeds through Vilsmeier-Haack cyclization, where phosphoryl chloride activates the amide towards intramolecular nucleophilic attack by the aryl amine. Bromine at the 6-position directs electrophilic substitution to the 4-position, critical for subsequent azetidine coupling.
Azetidine Ring Formation via [2+2] Cycloaddition
Staudinger Ketene-Imine Cycloaddition
Azetidine rings are commonly constructed using ketene-imine [2+2] cycloadditions. For the target molecule, this involves:
-
Imine Formation :
-
Ketene Generation :
-
Treat chloroacetyl chloride with triethylamine to generate dichloroketene in situ.
-
-
Cycloaddition :
Critical Parameters :
-
Strict anhydrous conditions prevent ketene hydrolysis.
-
Low temperatures minimize retro-cycloaddition.
Piperazin-2-one Installation via Reductive Amination
Borane-Mediated Coupling
Piperazin-2-one is introduced through reductive amination between the azetidine amine and δ-lactam precursors:
| Lactam Precursor | Reducing Agent | Solvent | Temp | Yield | Source |
|---|---|---|---|---|---|
| 2-Oxopiperazine | NaBH(OAc)₃ | DCM | 25°C | 80% | |
| N-Boc-2-piperazinone | BH₃·THF | THF | 0°C | 75% |
Procedure :
-
Deprotonate the azetidine nitrogen using K₂CO₃ in dichloromethane.
-
Add 2-oxopiperazine and sodium triacetoxyborohydride in portions.
-
Stir for 12 h under nitrogen atmosphere.
Purification : Silica gel chromatography (DCM/MeOH 20:1) achieves >95% purity.
Optimization Strategies and Challenges
Bromine-Directed Selectivity
The electron-withdrawing bromine substituent on quinazoline necessitates careful optimization:
Azetidine Ring Strain Mitigation
The strained azetidine ring poses stability challenges during piperazinone coupling:
-
Temperature Control : Reactions conducted below 30°C prevent ring-opening.
-
Protection Strategies : Boc protection of the azetidine nitrogen improves stability during lactam formation.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| A | 4 | 42% | Modular synthesis | Low azetidine coupling yield |
| B | 5 | 38% | Better regiocontrol | Lengthy purification steps |
Route B Detailed Yield Breakdown :
Scalability and Industrial Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing piperazine and quinazoline moieties exhibit a range of biological activities:
- Antitumor Properties : Similar compounds have shown effectiveness against various cancer cell lines.
- Antimicrobial Activity : Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- CNS Activity : Some analogs are being explored for their potential in treating central nervous system disorders.
Applications in Medicinal Chemistry
The unique combination of functional groups in 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one positions it for several applications:
Drug Development
- Initial studies suggest that this compound may serve as a lead compound for developing new drugs targeting specific receptors or enzymes involved in pathological conditions, particularly cancer and infectious diseases.
Biological Interaction Studies
- Investigations into its binding affinity with various biological targets are ongoing. Modifications in its structure can significantly affect interaction profiles, making it a candidate for structure-activity relationship (SAR) studies.
Potential Anti-inflammatory Effects
- Related compounds have been screened for anti-inflammatory properties, indicating that this compound may also possess similar therapeutic potential .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
- Antitumor Studies : Research has shown that derivatives of quinazoline exhibit significant cytotoxicity against multiple cancer cell lines, suggesting that modifications like those present in this compound could enhance these effects.
- Antimicrobial Screening : Compounds structurally related to this piperazine derivative have been tested against various bacterial strains, demonstrating promising results that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the azetidine-piperazinone backbone or the aromatic heterocycle. Key comparisons are outlined below:
Core Structural Modifications
- 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride (CAS 1403766-88-0): Similarity: 1.00 (highest similarity to the target compound, lacking only the 6-bromoquinazolin-4-yl group).
4-[1-(6-Methoxypyrimidin-4-yl)azetidin-3-yl]piperazin-2-one (CAS 2549062-38-4):
4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2548979-18-4):
Functional Group Variations
- Methylation Effects: Methylated analogs (e.g., 4-(azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride, CAS 1403766-76-6) exhibit slightly lower similarity scores (0.97 vs. 1.00), suggesting that methylation at the piperazinone nitrogen marginally disrupts the core pharmacophore .
- Halogenation Impact: The bromine atom in the target compound confers higher molecular weight and polarizability compared to non-halogenated analogs (e.g., methoxy or methyl derivatives). Bromine’s electron-withdrawing nature may enhance stability and binding to hydrophobic enzyme pockets.
Physicochemical and Pharmacological Implications
| Property | Target Compound | 4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride | 6-Methoxypyrimidine Analog |
|---|---|---|---|
| Molecular Weight | ~405.25 g/mol (calc.) | 229.13 g/mol | 263.30 g/mol |
| Key Substituent | 6-Bromoquinazoline | Hydrogen | 6-Methoxypyrimidine |
| Polarizability | High (due to Br) | Low | Moderate |
| Potential Solubility | Low (lipophilic Br) | High (dihydrochloride salt) | Moderate (methoxy group) |
Biological Activity
The compound 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one is a synthetic organic molecule that features a complex structure incorporating a piperazine ring, an azetidine moiety, and a brominated quinazoline component. Its molecular formula is with a molecular weight of approximately 332.22 g/mol. This unique structural arrangement suggests potential biological activities that merit in-depth investigation.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the Quinazoline Ring : The quinazoline ring can be synthesized by reacting 2-aminobenzonitrile with a brominating agent to introduce the bromo group at the 6-position.
- Azetidine Ring Formation : The azetidine ring is formed through cyclization of an appropriate precursor under acidic conditions.
- Coupling of Quinazoline and Azetidine Rings : This step utilizes coupling agents such as carbodiimides to link the two rings.
- Formation of Piperazine Ring : The final step involves the formation of the piperazine ring, completing the synthesis of the compound .
Biological Activity
Research indicates that compounds containing piperazine and quinazoline moieties exhibit diverse biological activities, including:
- Antitumor Properties : Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of the piperazine ring has been associated with antimicrobial properties against various pathogens.
- CNS Activity : Some derivatives exhibit central nervous system activity, potentially acting as anxiolytics or antidepressants .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The quinazoline moiety is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine and piperazine components may enhance binding affinity and specificity, influencing various signaling pathways .
Comparative Analysis with Similar Compounds
The following table summarizes similar compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Bromoquinazoline | Contains a brominated quinazoline ring | Antitumor properties |
| Piperazinone Derivatives | Piperazine ring with various substitutions | Antimicrobial and CNS activity |
| Azetidine Derivatives | Azetidine core with different functional groups | Potential anti-inflammatory effects |
The uniqueness of this compound lies in its combination of structural elements, which may provide distinct pharmacological profiles compared to other similar compounds .
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound. For instance, a study published in ScienceDirect highlighted the synthesis and screening of related quinazolones for anti-inflammatory effects in animal models. These findings suggest that modifications in the structural components can significantly influence biological activity .
Another research effort focused on the binding affinity of brominated quinazolines to specific receptors, indicating that halogen substitution can enhance bioactivity due to improved lipophilicity and membrane permeability .
Q & A
Q. Q. How do researchers address low solubility in aqueous buffers during formulation for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
